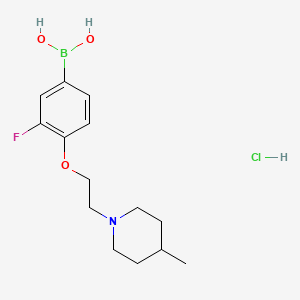
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride
説明
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C14H22BClFNO3 and its molecular weight is 317.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride, with CAS number 1704095-74-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₄H₂₂BClFN₃O₃
- Molecular Weight : 317.60 g/mol
- CAS Number : 1704095-74-8
- MDL Number : MFCD28400490
Anticancer Activity
Recent studies have highlighted the anticancer properties of boronic acid derivatives, including this compound. Boronic acids are known to interact with diols in glycoproteins, which can influence cellular signaling pathways involved in cancer progression. The following mechanisms have been proposed:
- Inhibition of Proteasome Activity : Some boronic acids inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
- Induction of Apoptosis : In vitro studies indicate that this compound may induce apoptosis in various cancer cell lines, enhancing its potential as an anticancer agent .
Antibacterial Activity
The compound's boronic acid moiety has been shown to interact with bacterial cell membranes, leading to increased permeability and cell lysis. This mechanism is particularly effective against Gram-negative bacteria such as E. coli. Key findings include:
- Electrostatic Interaction : The quaternary amine structure can interact electrostatically with negatively charged bacterial membranes, enhancing the compound's antibacterial efficacy .
- Cell Lysis : Studies suggest that this compound can induce cytoplasmic diffusion and cell lysis in bacteria, demonstrating significant antibacterial activity .
Study 1: Anticancer Efficacy
A study investigated the effects of various boronic acid derivatives on hypopharyngeal tumor cells (FaDu). The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity compared to standard treatments like bleomycin. The authors noted that structural modifications significantly influenced biological activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | FaDu |
| This compound | 5 | FaDu |
Study 2: Antibacterial Properties
In a comparative study on antibacterial efficacy against E. coli, it was found that phenylboronic acids induced significant bacterial aggregation and lysis. The study emphasized the importance of molecular recognition in enhancing antibacterial activity:
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Phenylboronic Acid A | 50 µg/mL | Aggregation |
| This compound | 25 µg/mL | Cell Lysis |
科学的研究の応用
Medicinal Chemistry
Anticancer Research : Boronic acids have been extensively studied for their ability to inhibit proteasomes, which are crucial for protein degradation within cells. The specific structure of (3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride suggests potential efficacy in targeting cancer pathways by modulating protein interactions involved in tumor growth and survival .
Diabetes Management : There is ongoing research into the use of boronic acids for glucose sensing and insulin delivery systems. The incorporation of piperidine groups in this compound may enhance its interaction with glucose, making it a candidate for developing novel diabetes therapies .
Chemical Biology
Enzyme Inhibition : This compound's ability to form reversible covalent bonds with specific enzymes makes it useful in studying enzyme kinetics and mechanisms. It can serve as a probe in biochemical assays to investigate the role of certain enzymes in metabolic pathways .
Targeted Drug Delivery : The unique structure allows for modifications that can enhance solubility and bioavailability. Researchers are exploring its use in targeted drug delivery systems, where the compound can be conjugated with other therapeutic agents to improve their efficacy and reduce side effects .
Synthetic Chemistry
Cross-Coupling Reactions : Boronic acids are vital in Suzuki-Miyaura coupling reactions, which are fundamental for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals. The presence of fluorine and ethoxy groups may provide unique reactivity patterns that can be exploited in synthetic methodologies .
Case Studies
特性
IUPAC Name |
[3-fluoro-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3.ClH/c1-11-4-6-17(7-5-11)8-9-20-14-3-2-12(15(18)19)10-13(14)16;/h2-3,10-11,18-19H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNOXQSEJWEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















